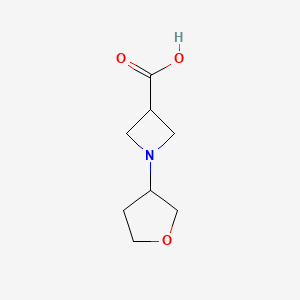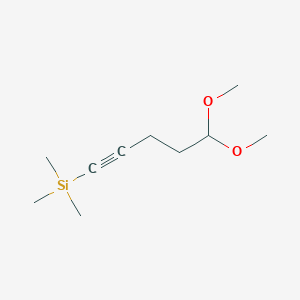
(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of organosilicon compounds often involves silylation reactions. For instance, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can be prepared by silylation of the dianions of dimethyl glutarates, which suggests that silylation is a viable method for introducing trimethylsilyl groups into organic molecules . Similarly, the synthesis of 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene is achieved through a Wurtz-Fittig coupling reaction, indicating that coupling reactions are also applicable for the synthesis of trimethylsilyl-containing compounds .
Molecular Structure Analysis
The molecular structure of organosilicon compounds is influenced by the presence of the trimethylsilyl group. For example, in the homolytic telomerization of vinyltrimethylsilane, the resulting dioxane rings adopt a chair conformation with substituents in equatorial positions . This suggests that the trimethylsilyl group can influence the stereochemistry and conformation of the molecules it is part of.
Chemical Reactions Analysis
Organosilicon compounds participate in various chemical reactions. The compound 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes undergoes cyclization with titanium tetrachloride to form cyclopropanes and cyclobutanes . Additionally, the Diels-Alder cycloaddition is a significant reaction for trimethylsilyl-substituted dienes, as demonstrated by the synthesis of novel cycloadducts from 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene . These reactions highlight the versatility of organosilicon compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane are not directly reported, the properties of similar compounds can provide some insights. The presence of trimethylsilyl groups typically imparts volatility and hydrophobicity to the molecules. The solvolysis of derivatives in alcohol solvents, as seen with 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene compounds, indicates that these compounds can exhibit SN1 reactivity with an early transition state . This information can be extrapolated to infer that (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane may also display similar solvolytic behavior in protic solvents.
Scientific Research Applications
Synthesis of Cyclopropanes and Cyclobutanes
1,5-Bis(trimethylsiloxy)-1, 5-dimethoxy-1, 4-pentadienes, which can be prepared using related trimethylsilane compounds, are used in synthesizing cyclopropane and cyclobutane derivatives. These compounds find applications in organic synthesis and pharmaceutical research (Wallace & Chan, 1983).
Isocyanide and Ylidene Complexes of Boron
Trimethylsilane derivatives, such as 2-(Trimethylsiloxy)phenyl isocyanide, are used in the synthesis of complex organometallic compounds involving boron. These complexes have potential applications in catalysis and materials science (Tamm, Lügger, & Hahn, 1996).
Oligomerization in Catalytic Systems
Vinyl- and ethyl-trimethylsilanes undergo oligomerization in the presence of nickel, cobalt, and titanium catalytic systems. These processes are significant in polymer chemistry and the development of new materials (Yur'ev et al., 1979).
Dielectric Materials in Electronics
Trimethylsilane-based processes are used for depositing dielectric thin films in electronics. These materials are crucial for developing advanced electronic devices with improved performance (Loboda, 1999).
Electroactive Dielectric Elastomers
Silicone networks incorporating trimethylsilane derivatives are used to create electroactive dielectric elastomers. These materials are promising for electromechanical applications like sensors and actuators (Tugui et al., 2015).
Electrolyte Solvents in Lithium-Ion Batteries
Novel silane compounds, including trimethylsilane derivatives, are explored as non-aqueous electrolyte solvents in lithium-ion batteries. This research is vital for developing more efficient and stable batteries (Amine et al., 2006).
Dimerization in Chemical Reactions
Studies have shown the dimerization of dimethylsilylene, which is closely related to trimethylsilane derivatives. Understanding these reactions is important for the development of new synthetic methodologies (Conlin & Gaspar, 1976).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H225, H315, H319, and H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P240, P241, P242, P243, P261, P264, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P312, P363, P370+P378, P403+P233, and P501 .
properties
IUPAC Name |
5,5-dimethoxypent-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-2)8-6-7-9-13(3,4)5/h10H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGHEPWEBXYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#C[Si](C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

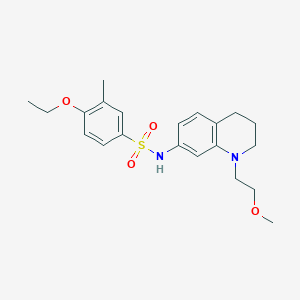
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
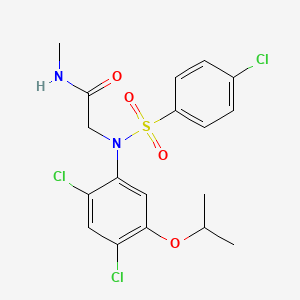

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B3003105.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3003108.png)
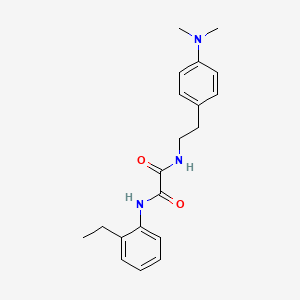
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
